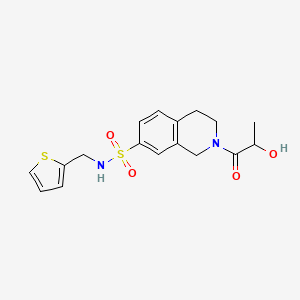

![molecular formula C20H24FN5 B5524502 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest is a part of a broader category of chemicals that have been explored for their potential in various fields of medicinal chemistry and biochemical research. These compounds often exhibit interactions with biological receptors, offering insights into receptor binding and signaling mechanisms.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical processes, including nucleophilic aromatic substitution, reductive amination, amide hydrolysis, and N-alkylation. For example, a related compound, 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, was synthesized from 4-OTBDPS-propiophenone in five steps with a 30% overall yield, demonstrating the complexity and efficiency of synthesis methods used in creating these molecules (Kumar et al., 2004).

科学的研究の応用

Dopamine D-2 and Serotonin 5-HT2 Antagonism

A study by Perregaard et al. (1992) focused on a series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with piperidinyl and other groups. These compounds, including variants similar to the one you're interested in, showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests potential applications in the treatment of neurological disorders where these pathways are implicated (Perregaard et al., 1992).

Aurora Kinase Inhibition and Cancer Treatment

A 2006 paper discusses a compound structurally related to 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine, highlighting its potential as an Aurora kinase inhibitor. This suggests possible applications in cancer treatment, as Aurora kinases play a critical role in cell division (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antituberculosis Activity

Kalaria et al. (2014) synthesized a series of compounds, including fused pyran derivatives with an imidazol-yl group, for antimicrobial and antituberculosis testing. Their findings suggest potential application in combating bacterial infections, including tuberculosis (Kalaria et al., 2014).

Design and Synthesis for GyrB Inhibition

A study by Jeankumar et al. (2013) discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication. This research indicates potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research by Price et al. (2005) explored the pharmacology of compounds similar to 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine at the cannabinoid CB1 receptor. These findings are relevant for understanding cannabinoid receptor modulation, which has implications in neuroscience and pharmacology (Price et al., 2005).

特性

IUPAC Name |

3-(1-ethylimidazol-2-yl)-1-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5/c1-2-25-11-9-22-20(25)17-6-5-10-24(15-17)13-16-12-23-26(14-16)19-8-4-3-7-18(19)21/h3-4,7-9,11-12,14,17H,2,5-6,10,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZKGYLRYBGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)CC3=CN(N=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

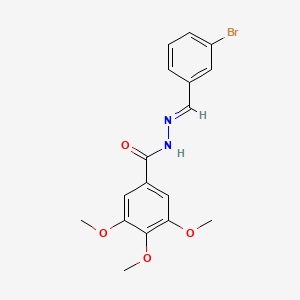

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

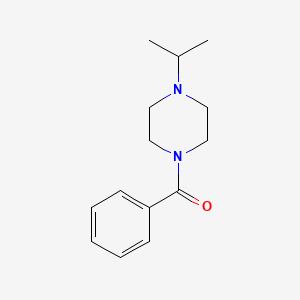

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)

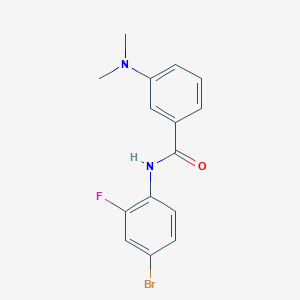

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)